

2-Morpholin-4-ylacetohydrazide structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholin-4-ylacetohydrazide

Cat. No.: B1362611

[Get Quote](#)

An In-depth Technical Guide to the Structure and Synthesis of **2-Morpholin-4-ylacetohydrazide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-ylacetohydrazide (CAS No. 770-17-2) is a bifunctional organic molecule that serves as a crucial building block in synthetic and medicinal chemistry. Its structure uniquely combines a saturated morpholine heterocycle with a reactive acetohydrazide moiety. This combination makes it an invaluable intermediate for the synthesis of a wide array of more complex molecules and novel heterocyclic systems.^{[1][2]} The morpholine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, and it is a core component of many approved drugs.^[3] The hydrazide group, a potent nucleophile and a precursor to various functional groups, allows for straightforward chemical elaboration.^{[1][2]}

This guide provides a detailed examination of the structure, physicochemical properties, and a field-proven, two-step synthetic pathway for **2-morpholin-4-ylacetohydrazide**, designed for professionals engaged in chemical research and pharmaceutical development.

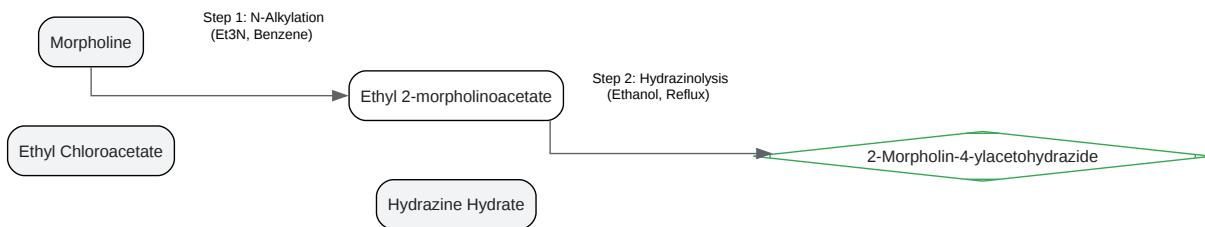
Chemical Structure and Physicochemical Properties

The molecular architecture of **2-morpholin-4-ylacetohydrazide** consists of a morpholine ring N-substituted at position 4 with an acetylhydrazide group. The nitrogen atom of the morpholine ring is a tertiary amine, while the hydrazide functional group contains both primary and secondary amine characteristics, offering multiple sites for chemical reactions.

Key Identifiers and Properties

The fundamental properties of **2-morpholin-4-ylacetohydrazide** are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	770-17-2	[1] [3]
Molecular Formula	C ₆ H ₁₃ N ₃ O ₂	[1] [3]
Molecular Weight	159.19 g/mol	[1] [3]
Appearance	White to off-white crystalline solid	[1]
Boiling Point	351.2°C at 760 mmHg	[3]
Solubility	Soluble in polar solvents (e.g., water, ethanol)	[1]
Storage Conditions	Store at 2-8°C	[3]


The presence of both hydrogen bond donors (-NHNH₂) and acceptors (C=O, morpholine oxygen and nitrogen) contributes to its solubility in polar solvents. The hydrazide group is the primary center of reactivity, readily undergoing condensation and acylation reactions, making the compound a versatile intermediate for constructing larger, more complex molecular frameworks.[\[1\]](#)

Synthesis of 2-Morpholin-4-ylacetohydrazide: A Two-Step Protocol

The most common and efficient synthesis of **2-morpholin-4-ylacetohydrazide** is a two-step process. This pathway begins with the N-alkylation of morpholine to form an ester intermediate,

followed by hydrazinolysis to yield the final product. This method is reliable, scalable, and utilizes readily available starting materials.

Synthetic Pathway Overview

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **2-Morpholin-4-ylacetohydrazide**.

Step 1: Synthesis of Ethyl 2-morpholinoacetate (Intermediate)

Principle: This step involves a classic nucleophilic substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic α -carbon of ethyl chloroacetate and displacing the chloride leaving group. A tertiary amine base, such as triethylamine (Et_3N), is used to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.^[2]

Experimental Protocol:

- Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), ethyl chloroacetate (1.0 eq.), and triethylamine (1.1 eq.) in a suitable solvent such as benzene or tetrahydrofuran (THF).
- Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitor by TLC).

- Work-up: Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt that precipitates.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude ethyl 2-morpholinoacetate can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of 2-Morpholin-4-ylacetohydrazide

Principle: This transformation is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine hydrate, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the intermediate ester (ethyl 2-morpholinoacetate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel ethanol, yielding the stable hydrazide product.^[2] This is a standard and highly effective method for converting esters into hydrazides.^{[4][5]}

Experimental Protocol:

- Reagents & Setup: In a round-bottom flask, dissolve the crude ethyl 2-morpholinoacetate (1.0 eq.) from Step 1 in ethanol.
- Reaction: Add an excess of hydrazine hydrate (typically 2-3 eq.) to the solution. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
- Isolation: After the reaction is complete, cool the mixture. The product, being a solid, will often crystallize out of the solution. If not, concentrate the solvent under reduced pressure.
- Purification: Collect the white crystalline solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product, **2-morpholin-4-ylacetohydrazide**, is typically obtained in high purity.^[2]

Significance in Drug Development and Chemical Synthesis

The value of **2-morpholin-4-ylacetohydrazide** lies in its role as a versatile synthetic intermediate.

- Precursor to Heterocycles: The hydrazide functionality is a key precursor for synthesizing a variety of biologically active five-membered heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. These scaffolds are prevalent in compounds with demonstrated antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
- Medicinal Chemistry Scaffold: The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a rigid conformational constraint.[3] Molecules containing the morpholine scaffold have found applications in oncology, cardiovascular disease, and neuroscience.[3][6]
- Linker and Building Block: The molecule can be used as a linker to connect different pharmacophores or as a foundational piece for building larger, more complex lead compounds in drug discovery programs.

Conclusion

2-Morpholin-4-ylacetohydrazide is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its structure is optimized for synthetic elaboration, featuring the pharmacologically relevant morpholine ring and the chemically versatile hydrazide group. The two-step synthesis outlined in this guide is robust, efficient, and readily adaptable for laboratory-scale production. For researchers and scientists in the fields of organic synthesis and drug development, a thorough understanding of this molecule's properties and preparation is essential for leveraging its full potential in the creation of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 770-17-2: 2-(morpholin-4-yl)acetohydrazide [cymitquimica.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. cas 770-17-2|| where to buy 2-Morpholin-4-ylacetohydrazide [english.chemenu.com]
- 4. researchgate.net [researchgate.net]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- To cite this document: BenchChem. [2-Morpholin-4-ylacetohydrazide structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362611#2-morpholin-4-ylacetohydrazide-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com